molecular formula C22H23N3O3 B5961862 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B5961862
M. Wt: 377.4 g/mol
InChI Key: QBBFKGRFSWYWSE-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a synthetically accessible pyridazinone derivative designed for pharmaceutical and biochemical research. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, known for conferring significant biological activity and enabling interactions with multiple therapeutic targets . This particular compound features a furan substituent and a benzylpiperidine moiety, which are commonly incorporated to modulate the molecule's physicochemical properties and binding affinity. Compounds based on the pyridazinone core have demonstrated a wide spectrum of pharmacological activities in research settings. These include potential as vasodilators for cardiovascular disease research and as targeted anticancer agents, with some derivatives acting through the inhibition of key kinases and other enzymes involved in cell proliferation . Furthermore, structurally related pyridazinones have shown significant anti-inflammatory properties by inhibiting pathways such as LPS-induced NF-κB activation, a central mediator of inflammatory responses . The mechanism of action for pyridazinone derivatives is often target-dependent. Research indicates they can act as phosphodiesterase (PDE) inhibitors , monoamine oxidase (MAO) inhibitors for neurological research , and modulators of G-protein coupled receptors (GPCRs) like the N-formyl peptide receptor (FPR) . This versatility makes 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone a valuable chemical tool for probing novel biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new lead compounds in drug discovery. This product is intended for laboratory research use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFKGRFSWYWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to introduce the 2-oxoethyl group. This intermediate is then reacted with a furyl-substituted hydrazine derivative to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Biological Activities

Research indicates that pyridazinone derivatives exhibit a variety of pharmacological effects, including:

  • Anti-inflammatory properties : Similar compounds have shown significant activity against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
  • Antimicrobial activity : Studies have suggested that derivatives can inhibit bacterial growth and may be effective against certain pathogens.
  • Antidepressant effects : Some piperidine-containing compounds have been investigated for their potential in treating mood disorders.

Case Studies

Several studies have documented the applications and effects of pyridazinone derivatives similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone:

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory effects of various pyridazinones, demonstrating significant inhibition of COX-1 and COX-2 enzymes, suggesting potential for developing new anti-inflammatory drugs.
  • Antimicrobial Evaluation :
    • Research demonstrated that certain pyridazinone derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents.
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological properties of related compounds revealed promising antidepressant-like effects in animal models, warranting further exploration into their mechanisms of action.

Summary of Applications

The potential applications of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can be summarized as follows:

Application AreaDescription
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalPotential antidepressant effects observed in preclinical studies

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and selected analogues:

Compound Name Position 2 Substitution Position 6 Substitution Biological Activity (Key Findings) References
Target Compound 2-(4-Benzylpiperidino)-2-oxoethyl 2-Furyl Not explicitly reported (predicted anti-inflammatory/analgesic)
6-(2-Furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone 2-[4-(2-Pyridyl)piperazino]-2-oxoethyl 2-Furyl Unknown (structural similarity suggests COX-2 inhibition)
2-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone (IVe) 4-(4-Fluorophenyl)piperazinylmethyl 4-Methoxyphenyl Potent analgesic (2x acetylsalicylic acid) and anti-inflammatory (comparable to indomethacin); no gastric ulcers
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone 2-Acetyl-2-benzalhydrazone + 4-(3-Cl-phenyl)piperazine 4-(3-Chlorophenyl)piperazine Superior analgesic/anti-inflammatory activity vs. acetyl salicylic acid
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-3(2H)-pyridazinone 2-(1,2-Dimethylindol-3-yl)-2-oxoethyl 4-Chlorophenyl High lipophilicity (LogP = 3.18); potential CNS activity

Key Observations :

  • Position 2: Substitutions with piperazine/piperidine derivatives (e.g., 4-benzylpiperidino, 4-(2-pyridyl)piperazino) enhance receptor binding via nitrogen interactions. The 2-oxoethyl linker is critical for maintaining conformational flexibility .
  • Position 6 : Aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) improve anti-inflammatory activity, while heteroaromatic substituents (e.g., 2-furyl) may optimize bioavailability .

Pharmacological Activity and SAR Insights

Anti-Inflammatory and Analgesic Effects: Compound IVe (4-methoxyphenyl at position 6) demonstrated 50% inhibition of carrageenan-induced edema at 30 mg/kg, comparable to indomethacin. Its 4-fluorophenyl-piperazinyl group at position 2 contributed to reduced ulcerogenicity . In contrast, hydrazone derivatives (e.g., 6-[4-(3-chlorophenyl)piperazine]-pyridazinone-2-acetyl-2-benzalhydrazone) showed superior activity in writhing tests (ED₅₀ = 12 mg/kg) due to dual COX/LOX inhibition . The target compound’s 2-furyl group may enhance metabolic stability compared to chlorophenyl analogues, though direct activity data are lacking .

Cardiotonic and Safety Profiles: Pyridazinones with 4,5-dihydro substitutions (e.g., 6-phenyl-4,5-dihydropyridazin-3(2H)-one) exhibit COX-2 selectivity, reducing cardiovascular risks .

Biological Activity

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone, identified by CAS number 1209214-83-4, is a pyridazinone derivative with a complex molecular structure characterized by a molecular formula of C22H23N3O3 and a molecular weight of 377.4 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications.

Pharmacological Properties

Pyridazinone derivatives, including the compound , have been extensively studied for various biological activities. These include:

  • Anticancer Activity : Several studies indicate that pyridazinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone have shown potential in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Pyridazinones are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. This activity can be crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
  • Cardiovascular Benefits : Some derivatives demonstrate cardioprotective effects, potentially improving heart function and reducing the risk of cardiac events. This is particularly relevant in the context of heart failure treatments .

The mechanisms through which 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression, such as COX and lipoxygenase (LOX).
  • Cell Signaling Modulation : It may influence various signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that pyridazinones possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their protective effects against various diseases .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of several pyridazinone derivatives on L929 fibroblast cells. The results indicated that certain derivatives caused significant cell death at higher concentrations, suggesting a dose-dependent response. For example:

  • Compound T3 : Induced complete cell death at concentrations of 50 µM and above.
  • Compound T6 : Showed no cytotoxicity at any tested dose, indicating potential as a safer therapeutic candidate .

Anti-inflammatory Studies

Research has demonstrated that pyridazinone derivatives can effectively reduce inflammation in animal models. For instance, compounds exhibiting selective COX-2 inhibition have been shown to alleviate symptoms in rat models of paw edema and pyresis .

Cardiovascular Research

In cardiovascular studies, certain pyridazinones have been linked to enhanced calcium sensitivity in cardiac tissues, which could lead to improved contractile function without the side effects commonly associated with traditional cardiac drugs .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AnticancerHighApoptosis induction
Anti-inflammatoryModerateCOX inhibition
Cardiovascular protectionHighCalcium sensitivity enhancement
AntioxidantModerateOxidative stress reduction

Q & A

Q. What are the key synthetic pathways for synthesizing 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted piperidine and pyridazinone cores. Critical steps include:

  • Coupling reactions : Amide bond formation between the piperidine and pyridazinone moieties using activating agents (e.g., carbodiimides).
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) under reflux conditions (~80–100°C) to enhance reaction efficiency.
  • Purification : Chromatography or recrystallization to isolate high-purity products . Optimization requires monitoring reaction progress via TLC/HPLC and adjusting pH to stabilize intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV/Vis spectroscopy : Identifies π→π* transitions in the pyridazinone ring (λmax ~250–300 nm) .
  • NMR spectroscopy : 1H/13C NMR resolves substituent effects (e.g., furyl protons at δ 6.5–7.5 ppm, benzyl groups at δ 4.5–5.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities associated with this pyridazinone derivative?

Pyridazinones are known for anti-inflammatory, antihypertensive, and antiplatelet activities. Specific mechanisms may include:

  • Enzyme inhibition : Targeting cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) linked to vasodilation . Preliminary assays should include in vitro enzyme inhibition screens (e.g., COX-2) and cell-based models (e.g., platelet aggregation assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Compare analogs with varying substituents (e.g., replacing the furyl group with methoxyphenyl to assess hydrophobicity effects) .
  • Bioisosteric replacements : Substitute the benzylpiperidine group with bicyclic amines to enhance blood-brain barrier penetration .
  • Quantitative SAR (QSAR) : Use computational tools to correlate logP, polar surface area, and IC50 values .

Q. What computational approaches are suitable for predicting this compound’s reactivity and binding modes?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with targets like PDE3A (PDB ID: 1SO2) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., 100 ns trajectories in GROMACS) .

Q. How should experimental designs address contradictions in biological data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .
  • Control standardization : Use reference inhibitors (e.g., aspirin for COX assays) to normalize inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC50 values .

Q. What methodologies assess the environmental fate and stability of this compound?

  • Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
  • Hydrolysis assays : Test stability at pH 3–10 to simulate gastrointestinal/environmental conditions .
  • Ecotoxicology models : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .

Methodological Considerations

Q. How can researchers optimize pharmacological testing for in vivo efficacy?

  • Animal models : Use hypertensive rats (e.g., SHR strain) for blood pressure monitoring .
  • Pharmacokinetics (PK) : Measure plasma half-life via LC-MS/MS after oral/intravenous administration .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) for autoradiography in target organs .

Q. What strategies mitigate synthetic challenges, such as low yields or side reactions?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts .
  • Microwave-assisted synthesis : Accelerate reaction times and improve yields (e.g., 30 minutes vs. 24 hours) .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers leverage existing pyridazinone databases for comparative studies?

  • PubChem/ChemSpider : Extract data on analogs (e.g., 6-styryl-pyridazinones) to benchmark biological activity .
  • Crystallographic databases (CCDC) : Compare bond lengths/angles to identify structural outliers .

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